molecular formula C23H25N3O3S2 B4642085 N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide

N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide

Cat. No.: B4642085
M. Wt: 455.6 g/mol
InChI Key: MAMZGGGCNXRZDQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a prop-2-enyl group, and a pentahydrobenzo[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide typically involves multiple steps. The initial step often includes the formation of the pentahydrobenzo[b]thiophene ring system through a cyclization reaction. Subsequent steps involve the introduction of the prop-2-enyl group and the hydroxyethyl group under controlled conditions. The final step usually involves the coupling of the intermediate with a carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carboxamides and thiophene derivatives with comparable structures. Examples include:

Uniqueness

N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-2-12-26-22(29)19-17-5-3-4-6-18(17)31-21(19)25-23(26)30-14-15-7-9-16(10-8-15)20(28)24-11-13-27/h2,7-10,27H,1,3-6,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMZGGGCNXRZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)NCCO)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide
Reactant of Route 6
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide

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